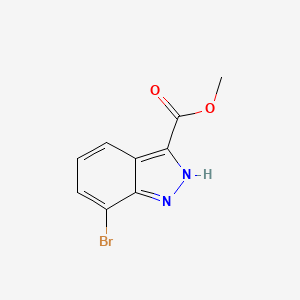Methyl 7-bromo-1H-indazole-3-carboxylate
CAS No.: 885279-52-7
Cat. No.: VC2831655
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885279-52-7 |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | methyl 7-bromo-2H-indazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | ZWIGZYXFNSNWME-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CC=C(C2=NN1)Br |
| Canonical SMILES | COC(=O)C1=C2C=CC=C(C2=NN1)Br |
Introduction
Chemical Identity and Structural Characteristics
Methyl 7-bromo-1H-indazole-3-carboxylate belongs to the class of indazole derivatives, specifically featuring a bromine substituent at the 7-position and a methyl carboxylate group at the 3-position of the indazole ring system. The indazole core consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic heterocycle with nitrogen atoms at positions 1 and 2.
The compound is characterized by the molecular formula C₉H₇BrN₂O₂, with a molecular weight of 255.068 g/mol . The structure features the indazole core with the bromine atom positioned at carbon-7 of the benzene portion, while the methyl carboxylate group (COOMe) is attached at position 3. This arrangement creates a compound with distinct electronic and steric properties that influence its chemical behavior and potential applications.
The compound has several synonyms in chemical databases, including "methyl 7-bromo-2H-indazole-3-carboxylate" , though it's important to note that the 1H designation in the primary name indicates the presence of a hydrogen at the N-1 position of the indazole ring.
Physicochemical Properties
Methyl 7-bromo-1H-indazole-3-carboxylate possesses several noteworthy physicochemical properties that influence its behavior in various chemical and biological systems. These properties are essential for understanding its potential applications and handling requirements.
Physical Properties
The compound exists as a solid at standard temperature and pressure with a density of approximately 1.71 g/cm³ . It has a relatively high boiling point of 399.674°C at 760 mmHg, indicating strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities and the bromine substituent . The flash point is reported as 195.516°C, suggesting that the compound has low volatility and flammability under normal conditions .
Structural and Electronic Properties
Several computed properties provide insight into the electronic nature and reactivity of methyl 7-bromo-1H-indazole-3-carboxylate:
The moderate LogP value suggests balanced hydrophobic and hydrophilic characteristics, potentially allowing for reasonable membrane permeability while maintaining some water solubility. The polar surface area value indicates the presence of hydrogen bond acceptors and donors, consistent with the functional groups present in the structure.
Structural Identification and Characterization
The structural identification of methyl 7-bromo-1H-indazole-3-carboxylate can be achieved through various spectroscopic and analytical techniques. The compound has several identifiers that facilitate its recognition in chemical databases.
Chemical Identifiers
The compound can be identified through several standardized chemical identifiers:
These identifiers provide unambiguous ways to reference the compound in chemical databases and literature.
Predicted Mass Spectrometry Data
Mass spectrometry is a crucial analytical technique for compound identification. The predicted collision cross-section (CCS) values for various adducts of methyl 7-bromo-1H-indazole-3-carboxylate are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 254.97637 | 148.2 |
| [M+Na]+ | 276.95831 | 151.8 |
| [M+NH4]+ | 272.00291 | 152.1 |
| [M+K]+ | 292.93225 | 153.7 |
| [M-H]- | 252.96181 | 147.0 |
| [M+Na-2H]- | 274.94376 | 150.4 |
| [M]+ | 253.96854 | 147.0 |
| [M]- | 253.96964 | 147.0 |
Analytical Methods for Detection and Quantification
Appropriate analytical methods are essential for the detection, identification, and quantification of methyl 7-bromo-1H-indazole-3-carboxylate in various matrices. Based on the compound's structure and properties, several analytical techniques would be suitable for its analysis.
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with UV detection would be appropriate for the analysis of methyl 7-bromo-1H-indazole-3-carboxylate, given its aromatic structure that provides strong UV absorption. Reversed-phase HPLC using C18 columns with gradients of water and acetonitrile or methanol would likely provide good separation and detection.
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy would be valuable for structural confirmation and purity assessment. Both ¹H and ¹³C NMR would provide characteristic signals for the indazole ring, the methyl ester, and the influence of the bromine substituent on adjacent protons.
Infrared (IR) spectroscopy would show characteristic bands for the ester carbonyl (approximately 1700-1750 cm⁻¹), the N-H bond of the indazole, and the aromatic ring system.
Mass Spectrometry
As indicated by the predicted collision cross-section data, mass spectrometry is a powerful tool for the identification of methyl 7-bromo-1H-indazole-3-carboxylate. The distinctive isotope pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br isotopes) provides a characteristic signature in mass spectra that aids in identification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume